1,4-Cyclohexanedimethanol Diisovalerate
Overview
Description
1,4-Cyclohexanedimethanol Diisovalerate: is a chemical compound belonging to the family of diesters. It is a colorless to almost colorless clear liquid with a molecular formula of C18H32O4 and a molecular weight of 312.45 g/mol . This compound is known for its applications in various industries, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedimethanol Diisovalerate can be synthesized through the esterification of 1,4-cyclohexanedimethanol with isovaleric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques ensures efficient production and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexanedimethanol Diisovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
1,4-Cyclohexanedimethanol Diisovalerate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanedimethanol Diisovalerate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis in biological systems, releasing 1,4-cyclohexanedimethanol and isovaleric acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
1,4-Cyclohexanedimethanol: A diol used in the production of polyester resins and known for its role in enhancing the properties of polyesters.
Dimethyl Terephthalate: An ester used as a precursor in the synthesis of polyethylene terephthalate (PET) and other polyesters.
Isovaleric Acid: A carboxylic acid used in the synthesis of esters and known for its applications in flavor and fragrance industries.
Uniqueness: 1,4-Cyclohexanedimethanol Diisovalerate stands out due to its dual ester functionality, which imparts unique properties to the materials synthesized from it. Its ability to undergo various chemical reactions and its compatibility with biological systems make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
[4-(3-methylbutanoyloxymethyl)cyclohexyl]methyl 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-13(2)9-17(19)21-11-15-5-7-16(8-6-15)12-22-18(20)10-14(3)4/h13-16H,5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMXPRHTVNDCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1CCC(CC1)COC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377085-57-9 | |
Record name | Butanoic acid, 3-methyl-, 1,4-cyclohexanediylbis(methylene) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=377085-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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